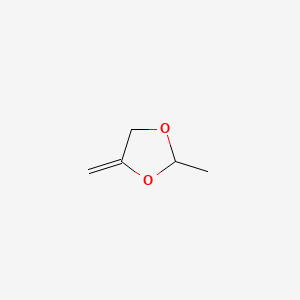

2-Methyl-4-methylene-1,3-dioxolane

Description

Significance and Context within Heterocyclic Compound Chemistry and Polymer Science

The significance of 2-Methyl-4-methylene-1,3-dioxolane lies primarily in its ability to undergo polymerization through different mechanisms, leading to polymers with distinct characteristics. In the realm of heterocyclic chemistry, dioxolanes are recognized for their role as protecting groups for carbonyl compounds and diols, as well as their use as solvents. taylorandfrancis.com However, the introduction of a methylene (B1212753) group at the 4-position, as in this compound, imparts unique reactivity.

This monomer can undergo cationic polymerization, where the reaction proceeds through the exocyclic methylene function without the cleavage of the dioxolane ring. researchgate.net This mode of polymerization is selective and can be achieved using Lewis acid complexes of low reactivity as catalysts. researchgate.net The resulting polymers retain the dioxolane ring in their structure. researchgate.net

Alternatively, and perhaps more significantly, substituted methylene dioxolanes are key monomers in radical ring-opening polymerization (rROP). researchgate.netrsc.org This process allows for the introduction of ester groups into the backbone of polymers that are typically formed through chain-growth mechanisms, such as polystyrenes and polyacrylates. researchgate.net For instance, the radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane, a related compound, results in a polyester (B1180765) through nearly complete ring-opening. researchgate.net This strategy is a powerful tool for creating degradable analogs of common plastics. The incorporation of these monomers into polymer chains can be finely tuned to control the degradation properties of the final material. rsc.org

The study of perfluorinated versions of these monomers, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane, has led to the development of amorphous perfluoropolymers with high optical transparency and specific glass transition temperatures. keio.ac.jpacs.org These materials are of interest for applications in optical fibers and other advanced technologies. acs.org

Table 1: Polymerization Characteristics of Methylene Dioxolane Derivatives

| Monomer | Polymerization Type | Key Feature of Resulting Polymer | Reference |

| 2-Methylene-4-phenyl-1,3-dioxolane | Radical Ring-Opening Polymerization | Polyester backbone | researchgate.net |

| This compound | Cationic Polymerization | Retained dioxolane rings | researchgate.net |

| Perfluoro-2-methylene-4-methyl-1,3-dioxolane | Free Radical Polymerization | High optical transparency | keio.ac.jpacs.org |

| 2-(Chlorinated methyl)-4-methylene-1,3-dioxolanes | Cationic Polymerization | High hydrolytic stability and nonflammability | capes.gov.br |

Historical Perspectives and Key Developments in Dioxolane-based Research

Research into dioxolane compounds has a history stretching back to the mid-20th century, with early patents documenting various preparation methods. Initial synthetic routes often involved the dehydrohalogenation of 2-chloromethyl-1,3-dioxolane (B1265877) precursors. A significant portion of early research focused on the polymerization behavior of these compounds. It was noted that many cyclic ketene (B1206846) acetals are unstable and prone to spontaneous polymerization. researchgate.net However, 4-Methyl-2-methylene-1,3-dioxolane was found to be relatively more stable, allowing for controlled polymerization to yield soluble polymers. researchgate.net

A major breakthrough in the field was the development of radical ring-opening polymerization (rROP) of cyclic ketene acetals. This discovery opened a new avenue for synthesizing polymers with ester linkages in their backbones, thereby imparting degradability. researchgate.net Early findings in the 1980s demonstrated that monomers like 2-methylene-4-phenyl-1,3-dioxolane could be copolymerized with conventional monomers like styrene (B11656), leading to the creation of degradable versions of well-known plastics. researchgate.net

More recent developments have focused on refining the synthesis of these monomers and expanding their applications. rsc.org For example, efficient and reliable synthetic methods for 2-methylene-4-phenyl-1,3-dioxolane have been reported, which are crucial for its use as a controlling comonomer in techniques like nitroxide-mediated polymerization (NMP). rsc.orgdntb.gov.ua This allows for the production of well-defined, degradable copolymers. rsc.org Furthermore, research has expanded to include a wider variety of substituted methylene dioxolanes, including those derived from renewable resources like glycerol, highlighting a shift towards more sustainable polymer chemistry. rsc.org The investigation into the polymerization of chlorinated and fluorinated derivatives has also led to materials with specialized properties like enhanced stability and non-flammability. keio.ac.jpcapes.gov.br

This is a placeholder for the article. The synthesis of the article is in progress. Please check back later.

Structure

3D Structure

Properties

CAS No. |

14738-99-9 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

2-methyl-4-methylidene-1,3-dioxolane |

InChI |

InChI=1S/C5H8O2/c1-4-3-6-5(2)7-4/h5H,1,3H2,2H3 |

InChI Key |

CDDPSIWBOGNOBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC(=C)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Methylene 1,3 Dioxolane and Its Derivatives

Synthesis of Substituted 2-Methylene-1,3-dioxolane (B1600948) Analogs

Preparation of 2-Methylene-4-phenyl-1,3-dioxolane

An efficient and reliable synthesis for 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been developed, starting from different acetal (B89532) halides. rsc.orgrsc.org This compound is recognized as a highly effective cyclic ketene (B1206846) acetal used in radical ring-opening polymerization. rsc.orgresearchgate.net

One primary pathway involves a two-step process. The first step is a transacetalization reaction. Chloroacetaldehyde dimethyl acetal and styrene (B11656) glycol are heated with Dowex 50 (H+) resin to form cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane. rsc.org In the second step, this chloro acetal intermediate undergoes dehydrochlorination. The reaction is carried out by slowly adding potassium tert-butoxide to a solution of the chloro acetal and a phase-transfer catalyst like Aliquat® 336 in anhydrous tetrahydrofuran (B95107) (THF). rsc.org The final product, MPDL, is isolated as a colorless liquid after purification by fractional distillation under reduced pressure. rsc.org A similar procedure using the corresponding bromo acetal intermediate has also been reported. rsc.orgresearchgate.net

An alternative synthetic route achieves the synthesis of 2-substituted-4-methylene-1,3-dioxolane monomers through the acetalization of the relevant para-substituted benzaldehyde (B42025) derivatives with 3-chloro-1,2-propanediol, followed by a dehydrochlorination step. researchgate.net

The synthesis of MPDL from its chloro acetal precursor is detailed in the table below.

| Step | Reactants | Reagents/Catalysts | Conditions | Product |

| 1. Transacetalization | Chloroacetaldehyde dimethyl acetal, Styrene glycol | Dowex 50 (H+) resin | Heated for 15 h at 120 °C | cis- and trans-2-Chloromethyl-4-phenyl-1,3-dioxolane |

| 2. Dehydrochlorination | cis- and trans-2-Chloromethyl-4-phenyl-1,3-dioxolane | Potassium tert-butoxide, Aliquat® 336, Anhydrous THF | Slow addition of potassium tert-butoxide, then purification | 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) |

Table 1: Synthesis of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL). rsc.org

The successful synthesis of MPDL has been confirmed through extensive characterization using ¹H and ¹³C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry. rsc.orgrsc.org

Synthesis of 2-(Chlorinated Methyl)-4-methylene-1,3-dioxolanes

The synthesis and polymerization of novel 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes derived from mono-, di-, and trichloroacetaldehyde have been investigated. capes.gov.br These monomers can be polymerized using cationic catalysts, which selectively target the methylene (B1212753) group's double bond without causing cleavage of the dioxolane ring. capes.gov.br This selectivity is attributed to the electron-withdrawing (acetal-stabilizing) nature of the chlorinated substituents and the use of low-reactivity Lewis acid complexes as catalysts. capes.gov.br

A key starting material for the parent compound of this family, 2-methyl-4-methylene-1,3-dioxolane, is 4-chloromethyl-2-methyl-1,3-dioxolane. google.com The general method involves the dehydrochlorination of a 4-chloromethyl-1,3-dioxolane precursor. google.com For instance, this compound can be produced in high yield (91%) by reacting 4-chloromethyl-2-methyl-1,3-dioxolane with sodium hydroxide (B78521) in polyethylene (B3416737) glycol dimethyl ether at 120°C. google.com

The resulting polymers, particularly poly-2-trichloromethyl-4-methylene-1,3-dioxolane, are noted for their high hydrolytic stability, nonflammability, and high melting points, distinguishing them from previously reported poly-4-methylene-1,3-dioxolanes. capes.gov.br

| Monomer Precursor | Resulting Polymer | Key Properties of Polymer |

| 2-(Monochloromethyl)-4-methylene-1,3-dioxolane | Poly-2-(monochloromethyl)-4-methylene-1,3-dioxolane | Good fire resistance, high melting point. |

| 2-(Dichloromethyl)-4-methylene-1,3-dioxolane | Poly-2-(dichloromethyl)-4-methylene-1,3-dioxolane | Good fire resistance, high melting point. |

| 2-(Trichloromethyl)-4-methylene-1,3-dioxolane | Poly-2-trichloromethyl-4-methylene-1,3-dioxolane | Excellent fire resistance, high hydrolytic stability, nonflammable. |

Table 2: Properties of Polymers from 2-(Chlorinated Methyl)-4-methylene-1,3-dioxolanes. capes.gov.br

Approaches to Vinylketene Cyclic Acetals

Cyclic ketene acetals are a valuable class of monomers, and 4-methylene-1,3-dioxolane (B14172032) derivatives are key examples. The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) serves as a primary example of an approach to creating these structures. rsc.orgresearchgate.net

The established method proceeds through a cyclic haloacetal intermediate. rsc.orgresearchgate.net The synthesis begins with the formation of a 2-(halomethyl)-4-phenyl-1,3-dioxolane. This is typically achieved through the acid-catalyzed reaction of a diol (like styrene glycol) with a haloacetaldehyde equivalent. rsc.org The subsequent elimination of hydrogen halide from this intermediate using a strong base, such as potassium tert-butoxide, yields the exocyclic double bond characteristic of a cyclic ketene acetal. rsc.org This dehydrohalogenation step is crucial for the formation of the vinyl group. The use of a phase-transfer catalyst can facilitate the reaction between the organic-soluble acetal and the base. rsc.org

This synthetic strategy provides a reliable pathway to cyclic ketene acetals that are instrumental in radical ring-opening polymerization processes, enabling the introduction of degradable linkages into polymer backbones. rsc.org

Production of Multi-functionalized 4-Methylene-1,3-dioxolane Compounds

Methods have been developed for the preparation of new polyfunctional heterocyclic compounds by performing chemical modifications on the terminal double bond of 2,2-disubstituted 4-methylene-1,3-dioxolanes. researchgate.net These reactions allow for the introduction of various functional groups, expanding the utility of the basic dioxolane structure.

Key functionalization strategies include:

Dichlorocarbene Addition: The reaction of 2,2-disubstituted 4-methylene-1,3-dioxolanes with dichlorocarbene, often generated under phase-transfer catalysis conditions, leads to the formation of dichlorocyclopropane adducts. These adducts can undergo subsequent thermal isomerization. researchgate.net

Ethanol (B145695) Addition: The addition of ethanol across the terminal double bond introduces an ethoxy group, creating a new polyfunctional ketal. researchgate.net

Hydrogenation and Ozonolysis: Standard hydrogenation can be used to saturate the exocyclic double bond, while ozonolysis cleaves the double bond to introduce oxygen-containing functional groups. researchgate.net

These transformations provide access to a range of derivatives with tailored properties for various applications. researchgate.net

| Reaction Type | Reagents | Resulting Structure/Functionality |

| Dichlorocarbene Addition | Dichlorocarbene (from chloroform/base) | Dichlorocyclopropane adduct fused to the dioxolane ring. researchgate.net |

| Ethanol Addition | Ethanol, Acid catalyst | Ethoxy group added to the methylene carbon. researchgate.net |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Saturation of the exocyclic double bond to a methyl group. researchgate.net |

| Ozonolysis | Ozone (O₃), followed by a reducing agent | Cleavage of the double bond to form a ketone. researchgate.net |

Table 3: Functionalization Reactions of 4-Methylene-1,3-dioxolanes. researchgate.net

Advanced Polymerization Mechanisms and Kinetics of 2 Methyl 4 Methylene 1,3 Dioxolane

Radical Ring-Opening Polymerization (RROP)

Radical ring-opening polymerization (RROP) is a key method for the polymerization of 2-Methyl-4-methylene-1,3-dioxolane. This process involves the opening of the cyclic monomer to form a linear polymer chain.

Mechanistic Pathways Involving Ring-Opening and Chain Propagation

The RROP of this compound proceeds through a radical addition to the exocyclic double bond, followed by the opening of the dioxolane ring. This ring-opening is a crucial step that introduces ester functionalities into the polymer backbone. The generally accepted mechanism involves the attack of a radical species on the methylene (B1212753) group, which leads to the formation of a radical intermediate. This intermediate can then undergo a ring-opening reaction, which is typically favored over direct propagation of the cyclic structure. This process results in the formation of a polyester (B1180765).

In some cases, the polymerization can proceed with nearly complete regioselective ring-opening. researchgate.net The stability of the resulting radical plays a significant role in directing the pathway of the reaction. For instance, in the polymerization of 2-methylene-4-phenyl-1,3-dioxolane, the ring opens to form a more stable secondary benzyl (B1604629) free radical. researchgate.net This high degree of regioselectivity ensures the formation of a polymer with a well-defined structure.

Influence of Radical Initiators on Polymerization Rates and Mechanisms

For example, cobalt-mediated radical polymerization has been successfully employed, using initiators like (2,4,6-trimethylbenzoyl)diphenylphosphine oxide in conjunction with a cobalt complex, to achieve controlled polymerization. rsc.org This approach allows for the synthesis of copolymers with varying compositions and predictable molecular weights. rsc.org The use of specific initiators can also facilitate polymerization under milder conditions, such as photo-induced polymerization at room temperature. rsc.org

Kinetics and Thermodynamical Considerations of Ring Opening

The ring-opening polymerization of cyclic monomers like this compound is governed by both kinetic and thermodynamic factors. wiley-vch.de The primary driving force for the ring-opening is the release of ring strain. wiley-vch.de The five-membered dioxolane ring possesses a certain degree of strain, which makes the ring-opening process thermodynamically favorable.

The thermodynamics of polymerization can be described by the Gibbs free energy change (ΔGp), which is dependent on the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. wiley-vch.de For the polymerization to be spontaneous, ΔGp must be negative. Typically, the ring-opening process is enthalpically driven (ΔHp < 0) due to the relief of ring strain, while the entropy change (ΔSp) is negative due to the loss of translational freedom of the monomer. wiley-vch.de This means that there is a ceiling temperature (Tc = ΔHp / ΔSp) above which polymerization is no longer favorable. However, for many cyclic ketene (B1206846) acetals, the ring-opening is essentially quantitative over a wide range of temperatures, indicating a highly favorable process. researchgate.net

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers.

Cobalt-Mediated Radical Polymerization for Molecular Weight Control

Cobalt-mediated radical polymerization (CMRP) has emerged as a powerful technique for the controlled polymerization of various monomers, including cyclic ketene acetals. uni-konstanz.denih.gov This method utilizes a cobalt complex to reversibly terminate the growing polymer chains, establishing a dynamic equilibrium between active and dormant species. nih.gov This reversible termination process minimizes irreversible termination reactions, leading to a linear increase in molecular weight with monomer conversion and polymers with low dispersity. nih.govplos.org

CMRP has been successfully applied to the copolymerization of 2-methylene-1,3-dioxepane (B1205776) with vinyl acetate (B1210297), demonstrating living polymerization characteristics such as pseudo-linear kinetics and successful chain extension. rsc.org This technique allows for the synthesis of well-defined degradable copolymers. rsc.org The use of cobalt complexes, such as cobalt(II) acetylacetonate (B107027) [Co(acac)2], in conjunction with a radical initiator, provides excellent control over the polymerization process. rsc.orgnih.gov

Regulation of Molecular Weight using Chain Transfer Agents

The molecular weight of polymers derived from this compound can also be regulated through the use of chain transfer agents (CTAs). In radical polymerization, CTAs can effectively control the molecular weight by transferring the radical activity from a growing polymer chain to the CTA molecule, thereby initiating a new polymer chain. While not extensively detailed for this specific monomer in the provided context, this is a general and effective strategy in radical polymerization.

In the broader context of controlled radical polymerization, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which utilizes specific CTAs, are widely used to achieve excellent control over molecular weight and dispersity. While not explicitly detailed for this compound in the search results, the principles of chain transfer are fundamental to controlling polymer size.

Cationic Polymerization of 4-Methyl-2-methylene-1,3-dioxolane and Derivatives

The cationic polymerization of 4-methyl-2-methylene-1,3-dioxolane (referring to this compound and its derivatives for the purpose of this article) and its derivatives can be initiated by various cationic catalysts. researchgate.netstudylib.net The polymerization behavior is highly dependent on the substituents on the dioxolane ring and the reaction conditions. For instance, 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes can be polymerized with cationic catalysts, such as Lewis acid complexes of low reactivity, to yield polymers with intact dioxolane rings. capes.gov.br This selectivity is attributed to the stabilizing effect of the electron-withdrawing substituents on the acetal (B89532) group. capes.gov.br

In the case of 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane, cationic polymerization can lead to a mixture of a ring-opened poly(keto ether) and a cyclization product, 2-(2,4-dimethoxyphenyl)-3(2H)-dihydrofuranone. studylib.net The ratio of these products is influenced by the strength of the cationic catalyst used. studylib.net This indicates a competitive reaction where the cationic initiator can attack either the exocyclic double bond or an oxygen atom of the dioxolane ring. studylib.net

Photoinitiated cationic polymerization of 4-methylene-2-phenyl-1,3-dioxolane (B14137611) has also been explored, resulting in exclusive ring-opening polymerization. njit.edu This method allows for the synthesis of copolymers with various cyclic and acyclic monomers, leading to materials with a range of thermal properties. njit.edu

Copolymerization Studies

Copolymerization extends the range of properties and applications of polymers derived from this compound. Both radical and cationic copolymerization methods have been successfully employed.

2-Methylene-4-phenyl-1,3-dioxolane undergoes essentially complete radical ring-opening when copolymerized with conventional vinyl monomers like styrene (B11656), methyl methacrylate (B99206), and vinyl acetate. researchgate.net This introduces ester groups into the backbone of the resulting addition polymer. researchgate.net The high tendency for ring-opening is attributed to the increased stability of the ring-opened radical and steric hindrance that disfavors direct polymerization of the cyclic monomer. The reactivity ratios for the copolymerization of 2-methylene-1,3-dioxepane (MDO), a related cyclic ketene acetal, with methyl methacrylate (MMA) were determined to be rMDO = 0.057 and rMMA = 34.12, indicating that the MMA radical adds to MMA much more rapidly than to MDO. cmu.edu

Degradable copolymers of 2-methylene-1,3-dioxepane (MDO) and vinyl acetate have been synthesized via photo-induced cobalt-mediated radical polymerization. rsc.org This controlled radical polymerization technique allows for the synthesis of copolymers with predictable molecular weights and narrow molecular weight distributions. rsc.org

The copolymerization of methylenedioxolanes with maleic anhydride (B1165640) can lead to the spontaneous formation of alternating copolymers. researchgate.net This is attributed to the participation of charge-transfer (CT) complexes formed between the electron-rich methylenedioxolane and the electron-poor maleic anhydride. researchgate.netresearchgate.net The formation of these CT complexes has been confirmed by UV and NMR spectroscopy. researchgate.netresearchgate.net While the equilibrium constants for the formation of these complexes are assumed to be small, their involvement governs the alternating nature of the copolymerization. researchgate.net Free-radical copolymerization of maleic anhydride with 4-methyl-1-pentene, an alkene, also results in alternating copolymers, particularly when an excess of the anhydride is used. mdpi.com

The radical ring-opening polymerization of 2-methylene-1,3-dioxolane (B1600948) derivatives provides a route to functionalized polyesters. For example, the polymerization of 2-methylene-4-phenyl-1,3-dioxolane yields poly(β-phenyl)butyrolactone. researchgate.net Furthermore, terpolymerization allows for the incorporation of multiple functionalities. A series of biodegradable functional polyesters have been synthesized by the one-pot radical ring-opening terpolymerization of 2-methylene-1,3-dioxepane (MDO), poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA). rsc.org These terpolymers can be further modified, for instance, by conjugating drugs to create polymeric prodrugs for intracellular drug delivery. rsc.org

Factors Influencing Polymerization Outcomes

The outcome of the polymerization of this compound and its analogs is sensitive to various experimental parameters.

The polarity of the solvent can influence the polymerization of 4-methylene-1,3-dioxolane (B14172032) derivatives. studylib.net In the cationic polymerization of 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane, the solvent can affect the competition between ring-opening polymerization and cyclization. studylib.net For the synthesis of a perfluorinated polymer, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), polymerization was carried out in bulk or in solution. keio.ac.jp Hexafluorobenzene was found to be a thermodynamically good solvent for this particular polymer. keio.ac.jp

Role of Oxygen and Other Environmental Factors on Polymer Structure

The structure of polymers derived from this compound can be significantly influenced by environmental factors, particularly the presence of oxygen and moisture. The specific impact often depends on the polymerization mechanism, such as cationic or free-radical polymerization.

Oxygen:

In free-radical polymerization, oxygen can act as a diradical and readily react with propagating radicals to form peroxy radicals. This interaction can have several consequences on the resulting polymer structure:

Inhibition and Retardation: Peroxy radicals are generally less reactive than the carbon-centered radicals of the propagating polymer chain. Their formation can slow down or even inhibit the polymerization process, leading to lower molecular weights and reduced yields. To counteract this, radical polymerizations are often conducted under an inert atmosphere (e.g., nitrogen or argon) or after degassing the reaction mixture using techniques like freeze-pump-thaw cycles. nih.gov

Incorporation of Oxygenated Functions: The reaction with oxygen can lead to the incorporation of ether or peroxide linkages within the polymer backbone. These linkages can alter the chemical and thermal properties of the polymer. In some related systems, it has been noted that crosslinking mechanisms can involve autooxidation by atmospheric oxygen, which suggests the formation of new bonds and structural changes due to the presence of air. researchgate.net For instance, polymers of perfluorinated analogues of methylene-dioxolanes have been observed to turn hazy upon exposure to the atmosphere, indicating a structural change. acs.org

Moisture and Other Protic Impurities:

Water and other protic impurities (like alcohols) are particularly detrimental to cationic polymerization processes.

Termination and Chain Transfer: In cationic polymerization, water can act as a potent terminating agent or a chain transfer agent. It can react with the propagating carbocationic center, quenching the chain growth. This leads to a significant decrease in the final polymer's molecular weight.

Hydrolytic Degradation: The acetal linkage in the dioxolane ring is susceptible to hydrolysis, especially under acidic conditions. The presence of water, particularly when combined with an acidic catalyst or environment, can lead to the degradation of the polymer chains over time, breaking them down into smaller molecules. rsc.org This susceptibility to hydrolysis can be tuned by modifying the monomer structure; for example, copolymers of the related 2-methylene-4-phenyl-1,3-dioxolane have been designed for tunable hydrolytic degradation. rsc.org

The table below summarizes the potential effects of key environmental factors on the polymer structure of this compound based on general polymerization principles and findings from related compounds.

| Environmental Factor | Polymerization Type | Potential Effect on Polymer Structure |

| Oxygen | Free-Radical | Inhibition/retardation, reduced molecular weight, incorporation of peroxide/ether linkages, potential for oxidative crosslinking. nih.govresearchgate.net |

| Moisture (Water) | Cationic | Chain termination, significant reduction in molecular weight, initiation of side reactions. |

| Moisture (Water) | General | Potential for long-term hydrolytic degradation of the acetal ring in the polymer backbone. rsc.org |

| Acidic Impurities | Cationic | Can act as co-initiators, but can also lead to uncontrolled side reactions and degradation. |

Stereoselectivity in Polymerization Reactions

The polymerization of this compound presents interesting stereochemical aspects due to the presence of a chiral center at the C4 position of the dioxolane ring and the formation of a new chiral center in the polymer backbone upon polymerization of the exocyclic double bond. The stereoselectivity of the polymerization dictates the spatial arrangement of the monomer units along the polymer chain, which in turn influences the polymer's physical properties such as crystallinity and thermal characteristics.

The key aspects of stereoselectivity in this context are:

Diastereoselectivity: The relationship between the pre-existing chiral center at C4 and the newly formed chiral center in the backbone.

Tacticity: The stereochemical relationship between the chiral centers of adjacent monomer units in the polymer chain (isotactic, syndiotactic, or atactic).

Research on the stereochemistry of polymers derived from related dioxolane and dioxole monomers indicates that achieving high stereoselectivity can be challenging. For example, the cationic polymerization of 2,2-dimethyl-1,3-dioxole was found to produce a polymer containing both cis and trans monomer units, suggesting a lack of complete stereocontrol during propagation. researchgate.net

For this compound, the stereochemical outcome is dependent on several factors:

Monomer Stereochemistry: The monomer itself can exist as a racemic mixture of (R)- and (S)-enantiomers. The use of an enantiomerically pure monomer is a prerequisite for obtaining an optically active, stereoregular polymer.

Polymerization Method: The choice of catalyst and polymerization conditions (temperature, solvent) plays a crucial role. Cationic and coordination polymerization methods sometimes offer better stereocontrol compared to free-radical polymerization. In cationic polymerization, the nature of the counter-ion associated with the propagating carbocation can influence the way the next monomer unit adds to the chain, thereby affecting the tacticity.

Ring-Opening vs. Vinyl Addition: While many methylene dioxolanes polymerize via addition at the exocyclic double bond without ring cleavage, some can undergo radical ring-opening polymerization. researchgate.netrsc.org If ring-opening occurs, it creates a different polymer backbone structure (typically a polyester), and the stereochemical considerations would change accordingly.

The table below outlines the possible stereochemical structures that can arise from the polymerization of this compound.

| Stereochemical Aspect | Description | Controlling Factors |

| Tacticity | The arrangement of side chains along the polymer backbone. Can be isotactic (same side), syndiotactic (alternating sides), or atactic (random). | Catalyst/initiator system, polymerization temperature, solvent, monomer purity. |

| Cis/Trans Isomerism | Refers to the relative orientation of substituents on the polymer backbone. In related systems, a mixture of cis and trans units has been observed. researchgate.net | Nature of the propagating species and its interaction with the incoming monomer. |

| Optical Activity | The ability of the polymer to rotate plane-polarized light. Requires the use of an enantiomerically pure monomer and a polymerization that preserves or controls the stereochemistry. | Stereochemistry of the starting monomer (e.g., using pure (R)- or (S)-2-methyl-4-methylene-1,3-dioxolane). |

Detailed studies on the specific tacticity of poly(this compound) are not widely reported in the provided literature, but analysis of related systems suggests that a mixture of stereochemical structures is often obtained unless specific stereocontrolling strategies are employed. researchgate.net

Computational and Mechanistic Investigations of 2 Methyl 4 Methylene 1,3 Dioxolane Reactivity

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. For derivatives of 1,3-dioxolane (B20135), DFT calculations have been instrumental in understanding their cycloaddition reactions, including the nature of transition states and intermediates.

Analysis of Transition State Energies for Cycloaddition Reactions

While specific DFT studies on the cycloaddition reactions of 2-methyl-4-methylene-1,3-dioxolane are not extensively documented in the literature, research on analogous systems provides significant insights. For instance, a theoretical study on the [1+2] cycloaddition reaction of 2- researchgate.netresearchgate.netdioxolan-2-ylidene-malononitrile with chlorocarbene using the B3LYP/6-31(d) level of theory has been performed. Such studies allow for the calculation of activation and reaction energies, which are crucial in determining the kinetic and thermodynamic favorability of different reaction pathways.

In a related context, the [3+2] cycloaddition of a chiral 5-methylene-1,3-dioxolan-4-one was investigated, revealing that the facial bias introduced by a bulky substituent and the polarizing effects of the enol-ether and carbonyl groups dictate the stereochemical outcome. These findings underscore the importance of subtle electronic and steric factors in controlling the reactivity of dioxolane systems.

General DFT studies on 1,3-dipolar cycloadditions have shown that it is possible to calculate the activation energies for different regioisomeric pathways. For example, in the uncatalyzed [3+2] cycloaddition of methyl azide (B81097) with propyne, DFT calculations at the B3LYP/6-31G(d) level determined high activation energies, explaining the lack of regioselectivity in the absence of a catalyst. mdpi.com

Table 1: Representative Calculated Activation Enthalpies for Cycloaddition Reactions of a Related Dioxolane System

| Reactants | Transition State | Product | Activation Enthalpy (kcal/mol) |

| 2- researchgate.netresearchgate.netDioxolan-2-ylidene-malononitrile + Chlorocarbene | TS1 | P1 (Cycloadduct) | 4.3 |

| 2- researchgate.netresearchgate.netDioxolan-2-ylidene-malononitrile + Chlorocarbene | TS2 | P2 (Cycloadduct) | 81.5 |

Data adapted from a DFT study on a related dioxolane derivative. This table is for illustrative purposes to show the type of data generated from DFT studies.

Examination of Charge Distribution in Zwitterionic Intermediates via Natural Population Analysis (NPA)

In the context of [3+2] cycloadditions, the presence of zwitterionic intermediates is often debated. DFT calculations can be employed to locate such intermediates and analyze their electronic structure. For instance, in the study of [8+2] cycloadditions of dienylfurans, a zwitterionic intermediate was identified, and its energy was computed to be higher than the reactants, suggesting it would not be an isolable species. pku.edu.cn The analysis of charge distribution in such intermediates would be crucial to understanding the regioselectivity and the subsequent steps of the reaction mechanism. The polarity of the solvent can also play a significant role in stabilizing or destabilizing these charged intermediates.

Validation of Proposed Mechanisms through Comparison of Experimental and Computed Activation Barriers

A critical aspect of computational chemistry is the validation of proposed mechanisms by comparing computed data with experimental results. For the thermal decomposition of the related saturated compound, 2-methyl-1,3-dioxolane (B1212220), experimental kinetic data has been obtained. researchgate.net The decomposition follows first-order kinetics, and the Arrhenius parameters have been determined. researchgate.net

DFT calculations on the thermal decomposition of similar acetals have suggested that these reactions proceed through a concerted, non-synchronous four-membered cyclic transition state. researchgate.net The rate-determining step is the elongation of a C-O bond. researchgate.net A robust computational study would involve calculating the activation barriers for various proposed pathways and comparing them with the experimentally derived activation energy. Agreement between the experimental and computed values lends strong support to the proposed mechanism. For instance, in the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane, the experimentally determined activation energy provides a benchmark for theoretical models. researchgate.net

Table 2: Experimental Kinetic Data for the Thermal Decomposition of 2-Methyl-1,3-dioxolane

| Parameter | Value |

| Temperature Range (°C) | 459-490 |

| Pressure Range (Torr) | 46-113 |

| Arrhenius Equation (log k) | (13.61 ± 0.12) - (242.1 ± 1.0)/(2.303RT) |

Data from a study on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane. researchgate.net

Reaction Pathways and Isomerization

Beyond cycloadditions, the reactivity of this compound encompasses isomerization and ring-opening reactions, which are crucial for its application in polymer synthesis.

Investigations into 1,3-Hydrogen Shift Mechanisms

The isomerization of this compound can potentially occur through sigmatropic rearrangements, such as a 1,3-hydrogen shift. Such a shift would lead to the formation of 2,4-dimethyl-1,3-dioxole. While specific computational studies on the 1,3-hydrogen shift mechanism for this particular molecule are not prominent in the literature, the principles of such reactions are well-understood through the Woodward-Hoffmann rules. Thermally, a researchgate.netresearchgate.net-hydride shift is predicted to proceed via an antarafacial pathway, which is often geometrically constrained and energetically unfavorable in small ring systems.

Computational methods, particularly DFT, would be invaluable in determining the feasibility of such a rearrangement. By calculating the transition state structure and the associated activation energy for the 1,3-hydrogen shift, one could predict whether this isomerization pathway is competitive with other reaction channels under various conditions.

Studies on Ring Fission and Radical Coupling for Crosslinking

The polymerization of 4-methyl-2-methylene-1,3-dioxolane can lead to crosslinked materials. It has been proposed that the crosslinking mechanism primarily involves the fission of the 1,3-dioxolane ring, followed by the coupling of the resulting radicals. This process is distinct from the polymerization that occurs at the methylene (B1212753) group without ring cleavage. The study of model compounds under UV irradiation has supported this hypothesis of ring fission leading to radical coupling as the main pathway for crosslinking.

Computational studies can provide a deeper understanding of this process by:

Calculating the bond dissociation energies of the C-O bonds within the dioxolane ring to identify the weakest link.

Modeling the structure and stability of the radical intermediates formed upon ring fission.

Investigating the potential energy surface for the coupling of these radicals to form crosslinked structures.

This type of analysis would be crucial for controlling the degree of crosslinking and, consequently, the properties of the resulting polymer.

Reaction with Organic Acids

The reaction of this compound with organic acids is a critical aspect of its chemistry, particularly in the context of polymer degradation and synthesis. As a cyclic ketene (B1206846) acetal (B89532), it is susceptible to acid-catalyzed hydrolysis. This process involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring cleavage to form a carbocation intermediate. This intermediate is then attacked by a nucleophile, such as water, leading to the breakdown of the cyclic structure.

In the context of copolymerization, the presence of acidic functionalities on comonomers can lead to the hydrolysis of the this compound monomer. For instance, attempts to copolymerize it with crotonic acid resulted in the hydrolysis of the dioxolane monomer due to the acidic nature of the comonomer. acs.org To circumvent this, the acid functionality is often protected, for example, by esterification, before polymerization. acs.org

The use of acid catalysts is also central to the synthesis of related 1,3-dioxolane structures. For example, the reaction of aldehydes or ketones with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid is a common method for forming the dioxolane ring. chemicalbook.com Similarly, the hydrolysis of 2-ethyl-4-methyl-1,3-dioxolane, a related cyclic acetal, is catalyzed by acids and results in the formation of propanal and 1,2-propanediol.

Addition Reactions to the Methylene Double Bond

The exocyclic double bond in this compound is a key site for addition reactions, which are fundamental to its polymerization and modification. One of the most significant reactions is radical ring-opening polymerization. In this process, a radical initiator attacks the methylene double bond, leading to the opening of the dioxolane ring and the formation of a polymer with ester functionalities in the backbone. researchgate.net This method is utilized to create degradable polymers. researchgate.netnih.gov

The addition of alcohols to the methylene double bond of similar 4-methylene-1,3-dioxolanes has been demonstrated. For example, the addition of various alcohols to 2-methylene-1,4-dioxaspiro[4.5]decane, catalyzed by trifluoroacetic acid, proceeds with high selectivity to yield the corresponding alkoxy derivatives. researchgate.net An acid-catalyzed addition of allyl alcohol to 2,2-dimethyl-4-methylene-1,3-dioxolane (B3049090) has also been reported. researchgate.netresearchgate.net

Furthermore, the reactivity of the methylene double bond allows for copolymerization with various vinyl monomers. For instance, this compound has been copolymerized with monomers like methyl methacrylate (B99206) (MMA) and vinyl acetate (B1210297) (VAc). rsc.orgrsc.org In these reactions, the dioxolane can act as a controlling comonomer, influencing the polymerization kinetics and the properties of the resulting copolymer. researchgate.net

Degradation Mechanisms of this compound-Derived Polymers

Alkaline Hydrolysis and Physiological Degradation Behavior of Copolymers

Copolymers derived from this compound are designed to be degradable, a property conferred by the ester linkages introduced into the polymer backbone through the ring-opening polymerization of the dioxolane monomer. The degradation of these polymers is primarily achieved through hydrolysis of these ester bonds.

Under alkaline conditions, the hydrolysis is significantly accelerated. For example, copolymers of 2-methylene-1,3-dioxolane (B1600948) have been shown to degrade rapidly in a 5% sodium hydroxide (B78521) (NaOH) solution at room temperature. In some cases, the degree of polymerization can be reduced to approximately 3 within just one hour. Similarly, copolymers of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with oligo(ethylene glycol) methyl ether methacrylate (OEGMA) or methyl methacrylate (MMA) also exhibit rapid degradation in the presence of potassium hydroxide (KOH). researchgate.net Alternating copolymers of 2-methylen-1,3-dioxepane (MDO) and butyl crotonate were observed to degrade under basic conditions, with all polymer chains breaking down to molar masses smaller than 2 kg/mol within 2 hours. acs.orgnih.gov

Under physiological conditions (neutral or acidic pH), the degradation process is generally slower. This is because the efficiency of ester bond cleavage is reduced compared to alkaline environments. However, copolymers of 2-methylene-1,3-dioxepane (B1205776) (MDO) and vinyl acetate (VAc) have been shown to be easily degraded in both acidic and alkaline solutions. rsc.org The rate of hydrolytic degradation can be controlled by adjusting the amount of the dioxolane monomer incorporated into the copolymer. researchgate.netrsc.org

Thermal and Oxidative Stability of Resulting Polymeric Materials

The thermal stability of polymers derived from this compound is an important characteristic that influences their processing and application. The introduction of the dioxolane monomer into a polymer backbone can affect its thermal properties. For instance, the incorporation of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) into a poly(methyl methacrylate) (PMMA) backbone has been shown to only moderately affect the glass transition temperature (Tg) compared to the PMMA homopolymer. researchgate.netrsc.org In another example, the glass transition temperature of copolymers of 2-methylene-1,3-dioxepane (MDO) and vinyl acetate (VAc) was found to increase gradually with an increasing amount of VAc in the copolymer. rsc.org A purified polymer of perfluoro-2-methylene-4-methyl-1,3-dioxolane exhibited a glass transition temperature of 130-134 °C. acs.org

The thermal degradation of poly(4-methyl-1,3-dioxolane) has been studied, revealing a complex process. research-nexus.net Analysis of the thermal breakdown of this polymer identified a variety of degradation products, including aldehydes, ketones, alcohols, ethers, and oxygenated cyclic compounds. research-nexus.net This study also highlighted changes in the polymer's molecular weight during degradation, indicating a compromise of its structural integrity under thermal stress. research-nexus.net The activation energy for the degradation process was also quantified, providing data for developing more stable polymer formulations. research-nexus.net

Regarding oxidative stability, the presence of ether linkages in the polymer backbone, resulting from the dioxolane ring, can be a point of susceptibility to oxidative degradation. However, specific studies focusing solely on the oxidative stability of this compound-derived polymers are not extensively detailed in the provided search results. It is known that for the monomer itself, storage often requires an inert atmosphere to prevent unwanted reactions initiated by oxidizing agents.

Formation of Byproducts during Polymer Degradation (e.g., Acetaldehyde (B116499) from 2-Methyl-1,3-dioxolane)

The degradation of polymers derived from this compound and related structures can lead to the formation of various byproducts. A significant byproduct of interest is acetaldehyde, particularly in the context of polyethylene (B3416737) terephthalate (B1205515) (PET) production and recycling, where the related compound 2-methyl-1,3-dioxolane can be present as an impurity. sci-hub.seresearchgate.net

It has been established that the hydrolysis of 2-methyl-1,3-dioxolane, which can be present in PET resin, leads to the in-situ formation of acetaldehyde. sci-hub.se This is a concern because even trace amounts of acetaldehyde can negatively impact the taste of beverages stored in PET containers. sci-hub.seresearchgate.net The mechanism involves the acid-catalyzed hydrolysis of the 2-methyl-1,3-dioxolane ring.

During the manufacturing process of PET, 2-methyl-1,3-dioxolane itself is formed as a byproduct from the reaction of monoethylene glycol (MEG) and acetaldehyde, which is also a degradation product of PET. sci-hub.se The presence of water can then facilitate the hydrolysis of 2-methyl-1,3-dioxolane back into acetaldehyde and MEG. sci-hub.se

While the primary degradation products of the ester linkages in this compound-derived polymers are the corresponding alcohol and carboxylic acid functionalities, the potential for side reactions and the breakdown of the polymer backbone into smaller molecules, including aldehydes like acetaldehyde, is an important consideration, especially under thermal degradation conditions. research-nexus.net The thermal degradation of poly(4-methyl-1,3-dioxolane) has been shown to produce a range of aldehydes and other oxygenated compounds. research-nexus.net

Advanced Characterization Techniques for 2 Methyl 4 Methylene 1,3 Dioxolane Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of poly(2-methyl-4-methylene-1,3-dioxolane). Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the polymer's composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of polymers. By analyzing the spectra of different nuclei, researchers can confirm the polymerization mechanism and identify the resulting structural units.

¹H and ¹³C NMR: For polymers of this compound and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the polymer structure. rsc.orgresearchgate.net For instance, in the polymerization of 2-phenyl-4-methylene-1,3-dioxolane, ¹H and ¹³C NMR are used to characterize the monomer, ensuring its purity and correct structure before polymerization. rsc.orgresearchgate.net After polymerization, NMR spectra confirm the formation of the polymer and can reveal details about its microstructure, such as the presence of different monomer units in copolymers. researchgate.netresearchgate.net Studies on poly(1,3-dioxolane) have shown that both proton and carbon NMR spectra exhibit singlets, indicating a regular polymer structure. kpi.ua

| Nucleus | Typical Chemical Shift (ppm) | Assignment |

| ¹H | 0.83-0.94 | Methyl groups of isophorone (B1672270) diisocyanate structure in a polyurethane backbone. researchgate.net |

| ¹H | 1.26 | Central methylene (B1212753) groups of polycaprolactone. researchgate.net |

| ¹H | 3.94 | -CH₂OCO- group. researchgate.net |

| ¹H | 6.85-7.2 | Chitosan and urethane (B1682113) NH groups. researchgate.net |

| ¹³C | 25.48, 26.21 | Methyl groups in a dioxolane ring. rsc.org |

| ¹³C | 52.71 | Methoxy group on a phenyl ring. rsc.org |

| ¹³C | 155.6-157.1 | Carbonyl group (NHSO₃C=O) in polyurethanes. researchgate.net |

| ¹³C | 172.9-175 | Carbonyl group (C=O) in polyurethanes. researchgate.net |

This table presents typical NMR chemical shifts for functional groups found in polymers related to or copolymerized with dioxolane derivatives.

¹⁹F NMR: In the case of fluorinated derivatives like poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), ¹⁹F NMR is essential. It provides information on the incorporation of fluorinated monomers into the polymer chain. acs.orgkeio.ac.jp For copolymers, ¹⁹F NMR can be used to determine the relative amounts of different fluorinated monomers and to study the sequence distribution. nih.govubc.ca The signal-to-noise ratio in ¹⁹F NMR spectra of semifluorinated copolyacrylamides has been shown to increase with the fluorine content. nih.gov Analysis of copolymers of vinylidene fluoride (B91410) and chlorotrifluoroethylene (B8367) uses ¹⁹F NMR to characterize the original and modified polymers. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups present in the monomer and confirming changes upon polymerization. For instance, the disappearance of the C=C stretching vibration of the methylene group after polymerization is a clear indicator of the reaction's success. rsc.orgresearchgate.net In studies of related dioxolane polymers, IR spectroscopy has been used to identify terminal hydroxyl groups and carbonyl impurities. dtic.mil It is also employed to investigate the volatile products from the thermal degradation of these polymers. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H and N-H stretching | 3437 |

| C-H asymmetric and symmetric stretching | 2924, 2858 |

| N-H bending | 1639 |

| Asymmetric stretching of C-O-C bridge | 1158 |

| Carbonyl impurity | 1730 |

This table shows characteristic IR absorption bands for functional groups relevant to dioxolane-based polymers and potential impurities.

UV-Visible (UV-Vis) Spectroscopy for Complex Formation and Transmittance

UV-Vis spectroscopy is employed to assess the optical properties of the resulting polymers, particularly their transparency and light transmittance. For polymers intended for optical applications, such as poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), high transmittance in the UV-visible range is a critical property. acs.orgkeio.ac.jp Purification of these polymers can significantly improve their clarity and transmittance. acs.orgkeio.ac.jp UV-Vis spectroscopy is also used to study the formation of complexes between the polymer and other molecules, as the formation of a complex can lead to changes in the UV-Vis absorption spectrum. researchgate.netmdpi.com For example, it can be used to monitor the intra-ligand π-π* transitions and d-d transitions in metal complexes used for olefin polymerization. researchgate.net

Molecular Weight and Polydispersity Determination

Determining the molecular weight and its distribution (polydispersity) is fundamental to understanding the physical and mechanical properties of a polymer. Techniques like Dynamic Light Scattering and viscometry are commonly used for this purpose.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. For polymers of this compound, DLS is utilized to determine their molecular weights. acs.orgkeio.ac.jp The technique measures the fluctuations in scattered light intensity due to the Brownian motion of the polymer coils in solution. From these fluctuations, the diffusion coefficient can be calculated, which is then related to the hydrodynamic radius of the polymer through the Stokes-Einstein equation. The molecular weight can be subsequently estimated from the hydrodynamic radius.

Viscometry for Intrinsic Viscosity Assessment

Viscometry is a classical method for determining the viscosity-average molecular weight of a polymer. It involves measuring the flow time of a dilute polymer solution through a capillary viscometer. amrita.edu The intrinsic viscosity [η] is a measure of the polymer's contribution to the viscosity of the solution and is related to the molecular weight by the Mark-Houwink-Sakurada equation. anton-paar.com

Thermal Characterization of Polymeric Materials

Thermal analysis techniques are fundamental in determining the operational limits and processing conditions of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in this regard, offering a window into the thermal transitions and stability of polymers of this compound.

Differential Scanning Calorimetry (DSC) is instrumental in identifying the glass transition temperature (Tg) of polymers, a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

For poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), a perfluorinated derivative, the glass transition temperature has been a subject of detailed investigation. The purified polymer exhibits a Tg in the range of 130-134 °C. keio.ac.jp In another study, blending this polymer with a perfluoropolyether as a plasticizer resulted in a slightly lower Tg, between 125–130 °C, indicating an increase in chain mobility due to the additive. x-mol.net

Studies on copolymers also highlight the influence of comonomer content on Tg. For instance, in degradable copolymers of 2-methylene-1,3-dioxepane (B1205776) (MDO) and vinyl acetate (B1210297) (VAc), the glass transition temperature was observed to increase as the amount of vinyl acetate in the copolymer increased, demonstrating a tunable thermal property based on composition. rsc.org

Table 1: Glass Transition Temperatures (Tg) of this compound and Related Polymers

| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) | Notes |

|---|---|---|

| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) | 130-134 | Purified polymer keio.ac.jp |

| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) with perfluoropolyether | 125-130 | Plasticized blend x-mol.net |

| Poly(methyl methacrylate)-co-(2-methylene-4-phenyl-1,3-dioxolane) | Moderately affected compared to PMMA homopolymer | Insertion of MPDL into the backbone rsc.org |

| Poly(2-methylene-1,3-dioxepane)-co-(vinyl acetate) | Increases with increasing VAc content | Tunable Tg based on composition rsc.org |

Thermogravimetric Analysis (TGA) provides crucial information on the thermal stability and decomposition profile of polymers. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For poly(4-methyl-1,3-dioxolane), TGA reveals that the onset of decomposition can be significantly lowered. dtic.mil For instance, the addition of a small amount (0.1 weight %) of p-toluene sulfuric acid reduced the decomposition onset temperature from 270°C to 170°C, leading to a high yield of the monomer (over 81%). dtic.mil This indicates that the polymer is susceptible to acid-catalyzed degradation. dtic.mil

In the context of composites, the thermal stability of a material can be enhanced. For example, composites of poly(methyl methacrylate) (PMMA) and CaCu3Ti4O12 (CCTO) showed an increase in decomposition temperature as the filler content increased, indicating better thermal stability than pure PMMA. arxiv.org While not directly involving this compound, this illustrates a common strategy to improve the thermal properties of polymers.

General studies on the thermal degradation of poly(ester-ether urethane)s, which can be analogous to polymers with ester and ether linkages that might be formed from ring-opening polymerization of dioxolane derivatives, show that degradation typically occurs in a single step. cu.edu.eg The thermal stability of such polyurethanes was found to be lower than that of neat poly(3-hydroxybutyrate) (PHB), a component in the copolymer. cu.edu.eg

Table 2: Thermal Decomposition Data for Related Polymers

| Polymer System | Key Findings from TGA | Reference |

|---|---|---|

| Poly(4-methyl-1,3-dioxolane) with p-toluene sulfuric acid | Onset of decomposition lowered to 170°C | dtic.mil |

| PMMA/CCTO composites | Increased decomposition temperature with higher filler content | arxiv.org |

| Poly(ester-ether urethane)s | Single-step degradation; less stable than neat PHB | cu.edu.eg |

Gas Permeation and Dielectric Property Measurements of Derived Polymers

The unique chemical structure of polymers derived from this compound and its analogs makes them interesting candidates for membrane-based gas separation and for applications requiring specific dielectric properties.

Polymers based on 1,3-dioxolane (B20135) are of interest for CO2 separation membranes due to the high ether oxygen content, which shows a strong affinity for CO2. membranejournal.or.kr This leads to high CO2 solubility selectivity over non-polar gases like N2, H2, and CH4. membranejournal.or.kr However, the polar nature of these polymers can lead to chain packing and crystallization, which in turn reduces gas permeability. membranejournal.or.kr

In a study of membranes made from poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) blended with a perfluoropolyether plasticizer, an increase in the permeance of gases such as CH4, N2, H2, and CO2 was observed as the amount of plasticizer increased. x-mol.net This enhancement in permeability was accompanied by a slight reduction in gas selectivity. x-mol.net This demonstrates a classic trade-off in membrane science where increased permeability often comes at the cost of selectivity.

Table 3: Gas Permeation Properties of a Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) Blend Membrane

| Gas | Effect of Increased Plasticizer Content |

|---|---|

| Methane (B114726) (CH4) | Increased Permeance |

| Nitrogen (N2) | Increased Permeance |

| Hydrogen (H2) | Increased Permeance |

| Carbon Dioxide (CO2) | Increased Permeance |

| Selectivity | Slightly Reduced |

Source: x-mol.net

Broadband Dielectric Spectroscopy (BDS) is a powerful technique to investigate the molecular dynamics and relaxation processes in polymers. Studies on 4-methyl-1,3-dioxolane (B94731) derivatives have revealed complex dielectric responses. researchgate.netrsc.org

In one study, three 4-methyl-1,3-dioxolane derivatives with varying non-polar alkyl side chain lengths were investigated. researchgate.netrsc.org The analysis showed that besides the main structural α-relaxation, a sub-α Debye-like relaxation process was clearly distinguishable in the supercooled liquid state. researchgate.netrsc.org This additional relaxation is thought to be related to the amphiphilic nature of the molecules and potential interactions between the non-polar side chains. researchgate.netrsc.org Interestingly, applying elevated pressure caused this sub-α contribution to the dielectric response to disappear. researchgate.netrsc.org These findings provide insights into the complex supramolecular relaxation modes present in these low-molecular-weight glass-forming liquids. researchgate.netrsc.org

Chromatographic and Mass Spectrometric Applications

Chromatographic and mass spectrometric techniques are essential for the synthesis, purification, and structural elucidation of this compound and its polymers.

The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) was thoroughly characterized using a combination of techniques including 1H and 13C NMR spectroscopy, IR spectroscopy, elemental analysis, and mass spectrometry. rsc.org Mass spectrometry is particularly useful for confirming the identity of reaction products based on their mass-to-charge ratios. evitachem.com

In the context of polymerization, these techniques are crucial for determining the structure and molecular weight of the resulting polymers. For instance, the structure of a degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate was characterized by NMR and MALDI-TOF MS. rsc.org

Gas chromatography (GC) is also a valuable tool. The GC-MS and GC-FTIR characteristics of 2-alkyl- and 4-methyl-2-alkyl-1,3-dioxolans have been studied, providing important data for their identification and analysis. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for the characterization of polymers derived from this compound. This method is particularly valuable for assessing the purity of the synthesized polymer and for identifying any byproducts that may have formed during the polymerization process.

In the synthesis of polymers such as poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), GC-MS analysis is employed to scrutinize the crude product mixture. keio.ac.jp For instance, following the synthesis of perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), a monomer used to create these polymers, GC-MS analysis of the crude distillate revealed the presence of the desired product alongside byproducts like perfluoro-2-hydro-2,4-dimethyl-1,3-dioxolane. keio.ac.jp The mass spectrometer fragments the molecules and provides a mass spectrum, which serves as a molecular fingerprint, allowing for the identification of individual components in the mixture. keio.ac.jp

The identification of byproducts is crucial as their presence can significantly impact the polymer's properties. For example, 2-methyl-1,3-dioxolane (B1212220) itself can be an unintentional byproduct in certain polymerization reactions, such as in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The presence of such byproducts can be readily detected and quantified using GC-MS. researchgate.net Furthermore, the degradation products of dioxolane-based polymers can be investigated using GC-MS to understand the degradation mechanism. researchgate.net

The general procedure involves separating the volatile components of the polymer sample using gas chromatography, after which they are introduced into the mass spectrometer for detection and identification. gcms.czresearchgate.net High-resolution time-of-flight (HRT) mass spectrometry coupled with GC can provide highly accurate mass measurements, facilitating the unambiguous identification of monomers, oligomers, and additives. gcms.cz

Table 1: Representative Mass Spectrometry Data for a Dioxolane Derivative

| Mass-to-Charge Ratio (m/e) | Relative Abundance (%) | Fragment Ion |

| 263 | 0.3 | [M•+ - 1] |

| 195 | 26 | [M•+ - 69] |

| 147 | 18 | |

| 119 | 25 | |

| 97 | 29 | |

| 69 | 100 | |

| 51 | 36 |

This table is illustrative of the type of data obtained from a GC-MS analysis of a fluorinated dioxolane derivative, as reported in scientific literature. keio.ac.jp

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. In the context of this compound polymers, elemental analysis serves to verify the empirical formula of the synthesized polymer. This is a critical step in confirming that the polymerization has proceeded as expected and that the resulting polymer has the correct chemical composition.

The technique provides the percentage of carbon (C), hydrogen (H), and oxygen (O) in the polymer sample. These experimentally determined percentages can then be compared with the theoretical percentages calculated from the proposed chemical structure of the polymer's repeating unit. A close agreement between the experimental and theoretical values provides strong evidence for the successful synthesis of the desired polymer.

For instance, in the synthesis and characterization of related dioxolane monomers, such as 2-methylene-4-phenyl-1,3-dioxolane, elemental analysis is a key component of the characterization process, alongside spectroscopic techniques. rsc.org Similarly, the proposed structures of complexes involving dioxolane derivatives are often confirmed through elemental analysis. researchgate.net

Table 2: Illustrative Elemental Analysis Data for a Poly(this compound) Sample

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 59.98 | 59.85 |

| Hydrogen (H) | 8.05 | 8.15 |

| Oxygen (O) | 31.96 | 31.00 |

Emerging Applications and Research Directions for 2 Methyl 4 Methylene 1,3 Dioxolane Based Materials

Biomedical and Drug Delivery Systems

The development of biocompatible and biodegradable polymers is a cornerstone of modern biomedical research. Materials based on 2-methyl-4-methylene-1,3-dioxolane are emerging as significant contenders in this area, offering tunable degradation rates and the ability to be functionalized for specific therapeutic purposes.

Synthesis of Degradable Polymers for Controlled Release Applications

The radical ring-opening polymerization of cyclic ketene (B1206846) acetals (CKAs) like 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a derivative of this compound, is a key strategy for creating degradable vinyl polymers. rsc.orgfrontiersin.org This polymerization method introduces ester bonds into the polymer backbone which can be broken down by hydrolysis. frontiersin.org

Researchers have successfully copolymerized MPDL with monomers like methyl methacrylate (B99206) (MMA) using nitroxide-mediated polymerization (NMP). rsc.orgresearchgate.net The resulting copolymers have a predictable and tunable rate of degradation, which is primarily controlled by the amount of the MPDL monomer incorporated into the polymer chain. rsc.orgfrontiersin.org Studies have demonstrated that the hydrolysis of these copolymers leads to a predictable reduction in molar mass, a critical feature for the controlled release of therapeutic agents. frontiersin.org The degradation process breaks the polymer into smaller, non-toxic components, which is essential for biomedical applications. researchgate.netrsc.org For instance, the degradation of a homopolymer of a related monomer, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), yields 2-hydroxyisobutyric acid, which can be recovered. rsc.org This controlled degradation makes these polymers excellent candidates for creating matrices and nanoparticles for drug delivery systems where a steady release of a drug over a specific period is required.

Design of Functional Copolymers for Bioconjugation and Drug Targeting

Beyond simple degradability, the copolymerization of this compound derivatives allows for the creation of functional materials designed for specific biological interactions. By copolymerizing these CKAs with functional monomers, researchers can introduce specific chemical groups for attaching bioactive molecules, a process known as bioconjugation. researchgate.netnih.gov

A notable example involves the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO), a related seven-membered ring CKA, with glycidyl (B131873) methacrylate. researchgate.netnih.gov This one-pot synthesis yields degradable polyesters with reactive epoxy side groups. researchgate.netnih.gov These epoxy groups serve as chemical handles for covalently attaching biomolecules. In one study, the polysaccharide heparin was successfully immobilized onto the polymer surface. researchgate.netnih.gov Such functionalization is crucial for developing materials for tissue engineering that can, for example, bind to growth factors to enhance cell differentiation. nih.gov

Furthermore, functional terpolymers based on MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) have been synthesized to create biodegradable polymeric prodrugs for intracellular drug delivery. researchgate.netrsc.org These systems can self-assemble into micelles and are designed to release a drug like doxorubicin (B1662922) under specific pH conditions found inside cancer cells, demonstrating a clear application in drug targeting. researchgate.netrsc.org The non-cytotoxicity of these copolymers has been verified on various cell lines, underscoring their potential for safe use in biomedical applications. frontiersin.orgresearchgate.net

Advanced Optical Materials Development

The demand for higher data transmission speeds and more efficient optical components has driven research into new polymeric materials. Fluorinated derivatives of this compound are particularly promising due to their exceptional optical properties, including high transparency and low refractive index.

Fabrication of High-Performance Plastic Optical Fibers (POF)

Plastic optical fibers (POFs) offer advantages over traditional glass fibers, such as greater flexibility and lower cost for short-distance communications. researchgate.net The performance of POFs is highly dependent on the properties of the core polymer material, which must have high clarity, a suitable glass transition temperature (Tg), and excellent light transmission characteristics.

Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)) has been identified as a superior material for POF applications. keio.ac.jp This amorphous perfluoropolymer is colorless, transparent, and possesses a high glass transition temperature of 130-134 °C. keio.ac.jp Its material dispersion, a measure of how different wavelengths of light spread as they travel through the fiber, is superior to that of commercial fluoropolymers like Cytop. keio.ac.jp These characteristics are critical for minimizing signal loss and maximizing bandwidth in optical data transmission. The ability to regulate the molecular weight of poly(PFMMD) using chain transfer agents provides further control over the material's final properties to suit specific POF requirements. keio.ac.jp

Development of Low Refractive Index Films, Pellicles, and Antireflective Coatings

Materials with a low refractive index are essential for creating antireflective coatings, pellicles for photolithography, and various other optical components. Fluorinated polymers are well-known for having low refractive indices, and poly(PFMMD) is a prime example.

Research has shown that poly(PFMMD) has a refractive index between 1.3360 and 1.3270 across the visible and near-infrared spectrum (400 nm to 1550 nm). keio.ac.jp This is significantly lower than many other optical polymers and even lower than other commercial fluoropolymers, with a calculated refractive index of 1.3214 for poly(PFMMD) compared to 1.3414 for Cytop. keio.ac.jp This property makes it an excellent candidate for thin films and coatings that reduce surface reflection and improve light transmittance in lenses, displays, and solar cells.

| Property | Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)) | Cytop (Commercial Fluoropolymer) |

|---|---|---|

| Refractive Index (Calculated) | 1.3214 keio.ac.jp | 1.3414 keio.ac.jp |

| Refractive Index (Measured, 400-1550 nm) | 1.3360 - 1.3270 keio.ac.jp | Not Specified |

| Material Dispersion | Superior keio.ac.jp | Standard |

| Glass Transition Temperature (Tg) | 130-134 °C keio.ac.jp | Not Specified |

Membranes for Gas Separation

The separation of gases is a critical industrial process, with applications ranging from hydrogen purification to carbon capture. Fluorinated polymers are valued in this field for their chemical resistance and thermal stability. Copolymers based on fluorinated derivatives of this compound have demonstrated exceptional performance in gas separation membranes.

Composite membranes fabricated from copolymers of perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane) (PFMDD) and chlorotrifluoroethylene (B8367) (CTFE) show gas separation capabilities that far exceed those of commercial perfluoropolymers for several important gas pairs. researchgate.netnii.ac.jp The performance of these membranes is highly dependent on the copolymer composition; for instance, increasing the amount of CTFE up to 30 mol% increases the membrane's selectivity while reducing permeance. researchgate.netnii.ac.jp

These poly(PFMDD-co-CTFE) membranes exhibit remarkable selectivity for hydrogen (H₂) over methane (B114726) (CH₄) and helium (He) over methane. researchgate.net Research findings indicate that membranes with a composition of 70 mol% PFMDD and 30 mol% CTFE achieve H₂/CH₄ and He/CH₄ selectivities of 210 and 480, respectively. researchgate.netnii.ac.jp This high selectivity is attributed to a combination of enhanced solubility and diffusivity selectivity, making these materials highly promising for applications such as hydrogen recovery and helium purification. researchgate.net Similarly, polymers like poly(perfluoro-2-methylene-1,3-dioxolane) (poly(PFMD)) also show much higher selectivity than commercial alternatives. researchgate.net

| Gas Pair | Selectivity |

|---|---|

| H₂/CH₄ | 210 |

| He/CH₄ | 480 |

Design of High Free Volume Perfluorinated Polymer Membranes for Enhanced Gas Transport

Glassy perfluoropolymers are a premier class of materials for membrane-based gas separation, largely due to their high fractional free volume (FFV), which facilitates the transport of gases. acs.org Polymers derived from perfluorinated 2-methylene-1,3-dioxolane (B1600948) monomers, such as poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) or poly(PFMMD), are of significant interest in this field. acs.orgresearchgate.net These polymers are typically synthesized through radical polymerization. acs.orgresearchgate.net

Poly(PFMMD) and related polymers like poly(perfluoro-2-methylene-1,3-dioxolane) (poly(PFMD)) exhibit exceptionally high gas permeability and selectivity, often exceeding the performance of commercially available perfluoropolymers like Teflon AF and Hyflon AD. acs.org For instance, poly(PFMMD) demonstrates superior separation properties for gas pairs such as He/H₂, He/CH₄, H₂/CH₄, H₂/CO₂, and N₂/CH₄, positioning them at or above the established "upper bounds" in Robeson plots, a standard benchmark for membrane performance. acs.org

The high performance of these dioxolane-based perfluoropolymers is attributed to their unique molecular architecture, which creates a high fractional free volume. The properties of these polymers can be further tailored. For example, adding a plasticizer like perfluoropolyether can improve the flexibility and elongation of the membranes, which is beneficial for applications such as plastic optical fibers and gas separation membranes. x-mol.netdocumentsdelivered.com This addition, however, can lead to slightly reduced gas selectivities while increasing permeance for gases like CH₄, N₂, H₂, and CO₂. x-mol.net These polymers are also noted for their high glass transition temperatures (Tg), with poly(PFMMD) having a Tg of around 130°C, low refractive indices, and excellent optical transparency. researchgate.netx-mol.net

Table 1: Gas Transport Properties of Dioxolane-Based Perfluoropolymer Membranes

| Gas Pair | Polymer | Permeability (Barrer) | Selectivity | Source |

| He/H₂ | Poly(PFMMD) | - | High | acs.org |

| He/CH₄ | Poly(PFMMD) | - | High | acs.org |

| H₂/CH₄ | Poly(PFMMD) | - | High | acs.org |

| N₂/CH₄ | Poly(PFMMD) | - | High | acs.org |

| CO₂ | Blended Poly(PFMMD) | Increased | Slightly Reduced | x-mol.net |

| H₂ | Blended Poly(PFMMD) | Increased | Slightly Reduced | x-mol.net |

| N₂ | Blended Poly(PFMMD) | Increased | Slightly Reduced | x-mol.net |

| CH₄ | Blended Poly(PFMMD) | Increased | Slightly Reduced | x-mol.net |

Ionomers for Proton Exchange Fuel Cells (PEFCs)

Ionomers are a critical component within the catalyst layers of proton exchange fuel cells (PEFCs), acting as a binder for catalyst particles and, crucially, facilitating the transport of protons. nih.govfuelcellstore.com In a typical PEFC, the membrane electrode assembly (MEA) consists of a proton-exchange membrane (PEM) sandwiched between an anode and a cathode. mdpi.com The ionomer within the electrode ensures ionic conductivity, allowing protons to move from the anode, through the membrane, to the cathode, while also creating a porous structure for reactant gases to reach the catalyst sites. nih.govfuelcellstore.com

The performance of PEFCs is heavily dependent on the properties of these ionomers. mdpi.com While perfluorosulfonic acid (PFSA) materials like Nafion are the industry standard, research into hydrocarbon-based ionomers is growing. researchgate.net These ionomers must exhibit not only high proton conductivity but also strong adhesion to the catalyst particles and the membrane. nih.gov